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Compound of Interest

Compound Name:
3-methyl-N-quinolin-5-

ylbutanamide

Cat. No.: B244403 Get Quote

Due to the absence of specific experimental data for "3-methyl-N-quinolin-5-ylbutanamide,"

this guide provides a comparative analysis of structurally related quinoline-carboxamide

derivatives with documented biological activities. This report is intended for researchers,

scientists, and drug development professionals, offering a reference for the synthesis,

biological evaluation, and potential alternatives to this class of compounds. The following

sections detail experimental data, methodologies, and associated signaling pathways for

quinoline-derivatives acting as carbonic anhydrase inhibitors, P2X7R antagonists, and

antibacterial agents.

Carbonic Anhydrase Inhibition
Quinoline-based sulfonamides have been investigated for their potential to inhibit carbonic

anhydrases (CAs), a family of enzymes involved in various physiological and pathological

processes.

Data Summary: Quinoline-Based Carbonic Anhydrase
Inhibitors
A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and

evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms.

The results are summarized below, with Acetazolamide (AAZ) serving as a standard inhibitor.
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Compound R Group hCA I KI (nM) hCA II KI (nM) hCA IV KI (nM)

5a H 8126 88.4 6757

5b CH3 7539 85.7 5438

5h OCH3 61.9 33.0 657.2

AAZ - 250 12.1 105

Data sourced from Thacker et al., 2019.[1][2][3][4]

Comparison with Non-Quinoline Alternatives
For comparison, benzenesulfonamide and other heterocyclic sulfonamides are well-established

carbonic anhydrase inhibitors.

Compound Class hCA I KI (nM) hCA II KI (nM)

Acetazolamide
Thiadiazole

sulfonamide
250 12.1

Benzenesulfonamide Benzenesulfonamide 1700 250

Experimental Protocol: Synthesis of 8-substituted-N-(4-
sulfamoylphenyl)quinoline-2-carboxamides
The synthesis involves a multi-step process starting from 8-hydroxy quinaldine.

Oxidation: 8-hydroxy quinaldine is oxidized using selenium dioxide to yield 8-

hydroxyquinoline-2-carbaldehyde.

Further Oxidation: The carbaldehyde is then treated with hydrogen peroxide in formic acid to

produce 8-hydroxyquinoline-2-carboxylic acid.

Amide Coupling: The resulting carboxylic acid is coupled with sulfanilamide using HATU and

DIPEA in DMF to form 8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide.
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O-alkylation/benzylation: The final 8-substituted derivatives are obtained by reacting the

product from the previous step with various alkyl or benzyl halides in the presence of

potassium carbonate.[1]

Experimental Protocol: Carbonic Anhydrase Inhibition
Assay
The inhibitory activity against hCA isoforms is determined using a stopped-flow CO₂ hydrase

assay.

Assay Principle: The assay measures the CA-catalyzed hydration of CO₂.

Procedure: An Applied Photophysics stopped-flow instrument is used. Phenol red (0.2 mM)

serves as a pH indicator, and the reaction is monitored at 557 nm. The assay is conducted in

a buffer solution (e.g., 20 mM HEPES, pH 7.4) with NaBF₄ to maintain constant ionic

strength.

Data Analysis: Initial rates of the CA-catalyzed CO₂ hydration are measured for a period of

10–100 seconds. Inhibition constants (KI) are determined by non-linear least-squares

methods from dose-response curves.

Signaling Pathway: Carbonic Anhydrase
Carbonic anhydrases play a crucial role in pH regulation, which in turn can influence various

downstream signaling pathways. For instance, in cancer cells, intracellular CA activity can

sensitize pH signaling to changes in CO₂ levels, impacting pathways like mTOR and calcium

signaling.[5]

CO2 + H2O Carbonic Anhydrase HCO3- + H+ Intracellular pH
(pHi) Regulation

Downstream Signaling
(e.g., mTOR, Ca2+ signaling)
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Caption: Carbonic Anhydrase catalyzes the reversible hydration of CO₂.
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P2X7R Antagonism
Quinoline-carboxamide derivatives have also been explored as antagonists of the P2X7

receptor (P2X7R), an ATP-gated ion channel involved in inflammation and immune responses.

Data Summary: Quinoline-Based P2X7R Antagonists
A series of quinoline-6-carboxamide benzenesulfonates were synthesized and evaluated for

their ability to inhibit the human P2X7 receptor (hP2X7R).

Compound R Group hP2X7R IC50 (µM)

2e 4-fluoro 0.624

2f 4-iodo 0.566

2g 4-chloro 0.813

Suramin - ~4 (7-fold less potent than 2f)

Data sourced from J. Iqbal et al., 2023.[6][7]

Comparison with Non-Quinoline Alternatives
Several non-quinoline compounds are known P2X7R antagonists.

Compound Class hP2X7R IC50 (µM)

A-740003 Adamantane derivative 0.018 - 0.040

AZ10606120 Pyrimidine derivative ~0.003

Experimental Protocol: Synthesis of Quinoline-6-
carboxamide Benzenesulfonates
The general synthesis involves the coupling of quinoline-6-carboxylic acid with substituted

benzenesulfonamides. The specific reaction conditions were not detailed in the provided

search results.
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Experimental Protocol: P2X7R Antagonist Assay (Ca²⁺
Mobilization)
The inhibitory potency of the compounds is assessed using a calcium mobilization assay in

cells expressing hP2X7R.

Cell Line: Human P2X7R-expressing MCF-7 cells are used.

Assay Principle: P2X7R activation by ATP leads to an influx of Ca²⁺, which can be measured

using a fluorescent calcium indicator.

Procedure: Cells are loaded with a calcium-sensitive dye. The test compound is added,

followed by stimulation with an ATP analog (e.g., Bz-ATP). The change in fluorescence is

measured using a fluorescence plate reader.

Data Analysis: IC₅₀ values are calculated from the concentration-response curves of the

antagonists.[7]

Signaling Pathway: P2X7 Receptor
Activation of the P2X7R by extracellular ATP initiates a cascade of intracellular signaling

events.[8][9] This includes ion influx, activation of the NLRP3 inflammasome, and downstream

activation of MAP kinases and transcription factors like NF-κB.[10][11]
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Caption: P2X7R activation triggers multiple downstream signaling cascades.

Antibacterial Activity
Quinolone and fluoroquinolone antibiotics are a well-established class of broad-spectrum

antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase

and topoisomerase IV.

Data Summary: Quinolone-Hybrid Antibacterial Agents
A novel series of ciprofloxacin derivatives hybridized with a quinazolinone moiety were

synthesized and evaluated for their antibacterial activity.
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Compound Target Organism MIC (nM)

5d MRSA 16

5d S. aureus 16

Ciprofloxacin MRSA
~960 (60-fold less potent than

5d)

Ciprofloxacin S. aureus
~960 (60-fold less potent than

5d)

Data sourced from Asl et al., 2020.[12]

Comparison with Other Broad-Spectrum Antibiotics
The following are examples of other classes of broad-spectrum antibiotics and their typical

activity.

Compound Class Target Organism
Typical MIC Range
(µg/mL)

Levofloxacin Fluoroquinolone S. aureus 0.5 - 2

Vancomycin Glycopeptide MRSA 1 - 2

Experimental Protocol: Synthesis of Fluoroquinolone-
Quinazolinone Hybrids
The synthesis involves a nucleophilic substitution reaction.

Reaction: Ciprofloxacin or sarafloxacin is reacted with 2-(chloromethyl)quinazolin-4(3H)-one.

Conditions: The reaction is carried out in the presence of sodium bicarbonate (NaHCO₃) in

dimethylformamide (DMF).[12]

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Assay
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The antibacterial activity is determined by measuring the Minimum Inhibitory Concentration

(MIC) using a broth microdilution method.

Assay Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents

visible growth of a microorganism.

Procedure: Serial dilutions of the test compound are prepared in a 96-well microtiter plate

containing a suitable broth medium. Each well is then inoculated with a standardized

suspension of the target bacteria.

Incubation: The plates are incubated under appropriate conditions for the specific bacteria

(e.g., 18-24 hours at 37°C).

Data Analysis: The MIC is determined as the lowest concentration of the compound at which

no visible bacterial growth is observed.[12]

Mechanism of Action: Quinolone Antibiotics
Quinolone antibiotics exert their bactericidal effect by inhibiting bacterial type II

topoisomerases, namely DNA gyrase and topoisomerase IV.[13][14][15][16][17] This inhibition

leads to the fragmentation of the bacterial chromosome and ultimately cell death.
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Caption: Mechanism of action of quinolone antibiotics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Analysis of Quinoline-Amide Derivatives: A
Guide to Experimental Reproducibility]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b244403#reproducibility-of-3-methyl-n-quinolin-5-
ylbutanamide-experimental-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b244403#reproducibility-of-3-methyl-n-quinolin-5-ylbutanamide-experimental-data
https://www.benchchem.com/product/b244403#reproducibility-of-3-methyl-n-quinolin-5-ylbutanamide-experimental-data
https://www.benchchem.com/product/b244403#reproducibility-of-3-methyl-n-quinolin-5-ylbutanamide-experimental-data
https://www.benchchem.com/product/b244403#reproducibility-of-3-methyl-n-quinolin-5-ylbutanamide-experimental-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b244403?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b244403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

